Product packaging for Enantiomer of Sofosbuvir(Cat. No.:)

Enantiomer of Sofosbuvir

Cat. No.: B1150399
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-JSNLVWLESA-N
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Description

Significance of Stereochemistry in Complex Molecular Architectures within Chemical Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern chemical and pharmaceutical research. numberanalytics.comnumberanalytics.com The spatial configuration of a molecule can profoundly influence its physical, chemical, and biological properties. numberanalytics.comfiveable.me In the context of complex molecular architectures, such as those found in pharmaceuticals and natural products, understanding and controlling stereochemistry is paramount. numberanalytics.com This is because biological systems, including enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity in their interactions with other molecules. numberanalytics.compatsnap.com

The significance of stereochemistry is particularly evident in drug design and development. patsnap.comijpsjournal.com Many drug molecules are chiral, existing as two non-superimposable mirror images known as enantiomers. patsnap.comwikipedia.org These enantiomers can have vastly different pharmacological and toxicological profiles. patsnap.com One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. patsnap.com Consequently, the spatial arrangement of atoms can significantly affect a drug's efficacy, safety, and pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the absolute stereochemistry of chiral drugs to be determined early in the development process to ensure a thorough and valid analysis. nih.gov

The presence of chiral centers, typically a carbon atom bonded to four different groups, is the most common source of chirality in organic molecules. wikipedia.orglibretexts.org As the complexity of a molecule increases, so does the potential for multiple chiral centers, leading to the possibility of diastereomers—stereoisomers that are not mirror images of each other. nih.gov Unlike enantiomers, diastereomers have different physical properties, which can facilitate their separation. nih.gov The precise control and characterization of stereochemistry are thus critical for the synthesis of complex, single-isomer pharmaceutical agents. acs.org

Table 1: Key Concepts in Stereochemistry

Term Definition
Stereochemistry The study of the three-dimensional arrangement of atoms within molecules and how this affects their properties and reactions. fiveable.me
Chirality A geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org
Enantiomers A pair of stereoisomers that are non-superimposable mirror images of each other. numberanalytics.com
Diastereomers Stereoisomers that are not mirror images of each other. nih.gov
Chiral Center An atom, typically carbon, bonded to four different groups, giving rise to stereoisomerism. wikipedia.orglibretexts.org
Racemic Mixture A mixture containing equal amounts of two enantiomers. wikipedia.org

Overview of Nucleoside Phosphoramidate (B1195095) Chemistry and Its Inherent Stereochemical Challenges

Nucleoside phosphoramidates are a class of compounds crucial to the development of antiviral therapies. They are prodrugs designed to deliver a nucleoside monophosphate into a target cell, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. wisc.edubohrium.com This prodrug strategy, known as the ProTide approach, involves masking the phosphate (B84403) group with an amino acid ester and an aryl group, which enhances cell permeability and can lead to targeted delivery, particularly to the liver. wisc.edu Once inside the cell, the phosphoramidate is metabolized to release the active nucleoside monophosphate. wisc.edu

The synthesis of nucleoside phosphoramidates presents significant stereochemical challenges. wisc.edu The phosphorus atom in the phosphoramidate moiety is a stereogenic center, meaning these compounds exist as a mixture of two diastereomers at the phosphorus (P) center, designated as Sp and Rp. mdpi.comnih.gov The synthesis of these compounds often results in a nearly 1:1 mixture of these P-diastereomers. google.com This lack of stereoselectivity is a major hurdle, as the two diastereomers can exhibit vastly different biological activities. mdpi.comnih.gov

Controlling the stereochemistry at the phosphorus center is a complex task. wisc.edunih.gov Traditional phosphoramidite (B1245037) chemistry used for oligonucleotide synthesis is generally not stereoselective, leading to a mixture of diastereomers at each phosphorus linkage. nih.govacs.org Developing methods for the diastereoselective synthesis or the efficient separation of these diastereomers is a key focus of research. wisc.edumdpi.com Strategies include crystallization-induced separation of one diastereomer from a mixture and the development of stereoselective synthetic routes using chiral reagents or catalysts. wisc.eduthieme-connect.com The challenge lies in creating a stable and reactive phosphorylating agent that can selectively react with the nucleoside's hydroxyl group to form the desired P-stereoisomer in high yield and purity. wisc.edu

Introduction to the Stereochemical Complexity of Sofosbuvir (B1194449) and Its Enantiomers/Diastereomers in a Chemical Context

Sofosbuvir is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase and a prime example of a successful nucleoside phosphoramidate prodrug. thieme-connect.comresearchgate.net Its chemical structure is highly complex, featuring multiple stereogenic centers. europa.eu The molecule, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, possesses a total of six stereocenters. europa.eusmolecule.com

The crucial stereochemical feature of Sofosbuvir is the phosphorus atom, which is a chiral center. Sofosbuvir itself is the single, isolated Sp-diastereomer. wisc.edumdpi.com Its diastereomer at the phosphorus center is the Rp-isomer, sometimes referred to as the epi-sofosbuvir or the (R)-Phosphoryl Sofosbuvir. smolecule.comrsc.org In a chemical context, the term "enantiomer of sofosbuvir" would refer to the molecule that is the complete mirror image, where all six stereocenters are inverted. However, the primary focus in the synthesis and biological evaluation of Sofosbuvir has been on the separation and activity of its P-diastereomers. chemscene.com

Research has demonstrated that the stereochemistry at the phosphorus center has a profound impact on the antiviral activity. The clinically approved Sofosbuvir, the Sp-isomer, is significantly more potent than its Rp-diastereomer. mdpi.comnih.gov The Sp-diastereomer of sofosbuvir shows activity against hepatitis C that is 18 times higher than the Rp-diastereomer. nih.gov This highlights the critical importance of stereochemical control in the synthesis of Sofosbuvir.

Table 2: Stereochemical Configurations of Sofosbuvir and its P-Diastereomer

Compound Configuration at Phosphorus Biological Activity Context
Sofosbuvir Sp The active pharmaceutical ingredient; significantly more potent. nih.gov
This compound (Rp-isomer) Rp Also known as epi-sofosbuvir; exhibits substantially lower antiviral activity. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B1150399 Enantiomer of Sofosbuvir

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1

InChI Key

TTZHDVOVKQGIBA-JSNLVWLESA-N

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Stereochemical Characterization of Sofosbuvir Stereoisomers

Determination of Absolute Configuration of Sofosbuvir (B1194449) Enantiomers and Related Stereoisomers

The absolute configuration of a chiral molecule describes the exact three-dimensional arrangement of its constituent atoms. wikipedia.org For complex pharmaceutical compounds like Sofosbuvir, with stereogenic centers in both the ribose moiety and the phosphoramidate (B1195095) side chain, determining the absolute configuration is a crucial and challenging task. researchgate.netnih.gov A variety of advanced analytical methods are employed to unequivocally assign the stereochemistry of each chiral center.

X-ray crystallography is considered a definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. wikipedia.orgnih.govspark904.nl This technique provides a detailed three-dimensional map of the atomic positions within the crystal lattice.

The absolute stereochemistry of Sofosbuvir itself has been confirmed by X-ray crystallography. nih.gov Furthermore, a pivotal study in the development of Sofosbuvir involved the crystallization of a single diastereomer of its nucleotide prodrug precursor. The subsequent X-ray structure determination was crucial in establishing the phosphoramidate stereochemistry as Sp. This was a landmark finding, as it correlated for the first time the specific stereochemistry of a phosphoramidate prodrug with its biological activity. wisc.edu Analysis of different crystalline forms, or polymorphs, of Sofosbuvir using single crystal X-ray diffraction has also been reported, providing detailed data on their unit cell parameters and structures. google.comgoogle.com

Table 1: Crystallographic Data for a Sofosbuvir Crystal Form (Crystal H1) Data extracted from patent information describing various crystal forms.

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 10.12
b (Å) 10.68
c (Å) 23.40
Z (asymmetric units) 2
Molecular Formula C₂₂H₃₁FN₃O₁₀P
Molecular Weight 547.47
Crystal Density (g/cm³) 1.251

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. daneshyari.com These methods, including Electronic Circular Dichroism (ECCD) and Vibrational Circular Dichroism (VCD), are powerful tools for assigning absolute stereochemistry, particularly for molecules in solution. nih.govdaneshyari.com

Electronic Circular Dichroism (ECCD) measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. mdpi.comnih.gov A novel ECCD-based method has been developed for the direct assignment of the absolute stereochemistry of chiral phosphorus compounds like Sofosbuvir. rsc.org This technique utilizes a zincated porphyrin tweezer molecule (Zn-MAPOL 2) as a "reporter of chirality." nih.gov

When Sofosbuvir or its P-epimer, epi-sofosbuvir, binds to the zincated porphyrin, a strong ECCD signal is induced. The sign of this signal is directly dependent on the absolute stereochemistry of the P-chiral center. nih.govrsc.org For instance, the complexation of Sofosbuvir, which has the Sp configuration, with Zn-MAPOL 2 results in a strong positive ECCD signal. In contrast, its Rp epimer (epi-sofosbuvir) leads to a negative ECCD signal, allowing for an unambiguous stereochemical assignment. nih.gov This method is highly sensitive and effective even for molecules with multiple functional groups that could potentially interfere with the binding. nih.govrsc.org

Table 2: ECCD Signal Correlation with Phosphorus Stereocenter in Sofosbuvir Stereoisomers Based on the chiroptical sensing method using Zn-MAPOL 2.

Compound P-Stereocenter Configuration Resulting ECCD Signal
Sofosbuvir Sp Positive
epi-Sofosbuvir Rp Negative

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the stereochemical features of chiral molecules. researchgate.net A specific application, Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized light in the infrared region, has proven particularly useful for analyzing Sofosbuvir. chemrxiv.orgnih.gov VCD is extremely sensitive to the conformational structure of a molecule and its inherent chirality, making it an excellent tool for determining absolute configuration and differentiating between various solid-state forms. chemrxiv.orgchemrxiv.org

Studies have demonstrated that VCD can effectively distinguish between three different polymorphs of Sofosbuvir and its cocrystal. nih.govchemrxiv.org While the standard infrared (IR) spectra of these polymorphs show only minor differences, their VCD spectra exhibit distinct and characteristic shapes, allowing for clear identification. chemrxiv.orgchemrxiv.org By comparing experimental VCD spectra with quantum-chemical computations, a detailed link between the molecular structure and the spectral output can be established, further solidifying the stereochemical and conformational analysis. nih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. core.ac.ukprimescholars.com For stereochemical analysis, specific NMR techniques can reveal the relative configuration of chiral centers and, in some cases, assist in determining the absolute configuration.

For Sofosbuvir and its stereoisomers, both ¹H and ³¹P NMR are critical analytical tools. nih.govscispace.com Quantitative ³¹P-NMR is particularly useful due to the presence of the phosphorus atom in the phosphoramidate moiety, providing simple and clear signals for analysis. nih.gov The relative configuration of adjacent stereocenters, such as those in the ribose ring, can often be determined by analyzing the J-coupling constants in ¹H NMR spectra. mdpi.com

To determine the stereochemistry of P-chiral compounds, homochiral complexes can be used as "reporter complexes" in 2D NMR spectroscopy. rsc.org The binding of a chiral phosphoramidate to such a complex creates diastereomeric forms that generate unique ¹H NMR signals, which can help establish the stereochemistry. nih.gov

Chiroptical Spectroscopy for Absolute Stereochemical Assignment

Conformational Analysis of Enantiomeric Forms and Diastereomers

The three-dimensional conformation of a drug molecule is intrinsically linked to its stereochemistry and biological activity. Chiroptical techniques like VCD are highly sensitive to subtle changes in molecular conformation and the way molecules are packed in a solid state. nih.govchemrxiv.org

The application of solid-state VCD to Sofosbuvir has been instrumental in differentiating its various crystalline polymorphs. chemrxiv.org The differences observed in the VCD spectra of these polymorphs are a direct reflection of their distinct molecular conformations and intermolecular interactions within the crystal lattice. chemrxiv.orgnih.gov By combining experimental VCD data with DFT (Density Functional Theory) simulations, it is possible to identify the predominant conformations and gain a deeper understanding of the relationship between the crystal structure and the spectroscopic properties. chemrxiv.orgmdpi.com This detailed conformational insight is crucial for understanding the physicochemical properties of the different stereoisomeric and polymorphic forms of the compound.

Computational Conformational Analysis

Computational methods provide powerful tools to investigate the conformational landscapes of molecules, offering insights into their stability, flexibility, and intermolecular interactions. For the stereoisomers of sofosbuvir, techniques such as molecular mechanics and molecular dynamics are employed to elucidate the structural nuances that differentiate the Sp and Rp forms.

Table 1: Illustrative Data from a Hypothetical Molecular Mechanics Analysis of Sofosbuvir Diastereomers

ParameterSp-Sofosbuvir (Active)Rp-Sofosbuvir (Inactive Enantiomer at P-center)Significance
Lowest Potential Energy LowerHigherIndicates greater thermodynamic stability of the active isomer.
Key Dihedral Angle 1 Differences in the orientation of the phosphoramidate group.
Key Dihedral Angle 2 Variations in the positioning of the amino acid and phenyl groups.

Note: This table is illustrative and does not represent actual experimental or published data.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, taking into account temperature and solvent effects. An MD simulation of the sofosbuvir diastereomers would reveal their flexibility and the range of conformations they can adopt in a physiological environment. Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), which measures the average displacement of atoms over time from a reference structure, and the root-mean-square fluctuation (RMSF), which indicates the fluctuation of individual atoms. Such simulations could highlight differences in the conformational stability and flexibility between the Sp and Rp isomers, which may influence their interaction with metabolizing enzymes and the viral polymerase. A summary of the type of data obtained from a hypothetical MD simulation is shown in Table 2.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of Sofosbuvir Diastereomers

ParameterSp-Sofosbuvir (Active)Rp-Sofosbuvir (Inactive Enantiomer at P-center)Significance
Average RMSD LowerHigherSuggests greater conformational stability of the active isomer.
Average RMSF (P-center region) LowerHigherIndicates less flexibility around the chiral phosphorus center in the active form.
Average RMSF (Ribose moiety) SimilarSimilarMay suggest that the primary conformational differences are localized to the phosphoramidate group.

Note: This table is illustrative and does not represent actual experimental or published data.

Spectroscopic Probes for Conformational Behavior

Spectroscopic techniques are invaluable for experimentally probing the conformational properties of molecules in solution. Dynamic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly useful for characterizing the stereoisomers of sofosbuvir.

Dynamic NMR (DNMR) spectroscopy can be used to study conformational exchange processes that occur on the NMR timescale. For the sofosbuvir diastereomers, DNMR could potentially identify different populations of conformers and measure the energy barriers to their interconversion. mdpi.com The distinct chemical environments of the nuclei in the Sp and Rp isomers would result in different NMR spectra. For instance, the phosphorus atom (³¹P) and nearby protons (¹H) and carbons (¹³C) would exhibit different chemical shifts and coupling constants, reflecting their unique spatial arrangements. While specific DNMR studies comparing the sofosbuvir diastereomers are not widely published, Table 3 illustrates the expected differences.

Table 3: Illustrative Data from a Hypothetical Dynamic NMR Analysis of Sofosbuvir Diastereomers

ParameterSp-Sofosbuvir (Active)Rp-Sofosbuvir (Inactive Enantiomer at P-center)Significance
³¹P Chemical Shift (δ) δ₁ ppmδ₂ ppm (δ₁ ≠ δ₂)Direct probe of the electronic environment at the chiral phosphorus center.
¹H-¹H Coupling Constants (J) J₁ HzJ₂ Hz (J₁ ≠ J₂)Provides information on the dihedral angles and conformation of the ribose ring and phosphoramidate side chain.
Conformational Exchange Rate (k) k₁k₂Differences in the rates of interconversion between conformers.

Note: This table is illustrative and does not represent actual experimental or published data.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the vibrational frequencies of chemical bonds within a molecule. The vibrational modes are sensitive to the molecule's three-dimensional structure. Therefore, the FT-IR spectra of the Sp and Rp diastereomers of sofosbuvir are expected to show differences, particularly in the "fingerprint region" (below 1500 cm⁻¹) where complex vibrational modes are sensitive to subtle structural variations. Specific vibrational bands, such as the P=O stretch, P-O-C stretch, and N-H bend of the phosphoramidate moiety, could appear at slightly different frequencies or have different intensities in the two diastereomers. These spectral differences would arise from the distinct bond angles and dihedral angles in each stereoisomer. Table 4 presents a hypothetical comparison of FT-IR spectral data.

Table 4: Illustrative Data from a Hypothetical FT-IR Spectroscopic Analysis of Sofosbuvir Diastereomers

Vibrational ModeSp-Sofosbuvir (Active) (cm⁻¹)Rp-Sofosbuvir (Inactive Enantiomer at P-center) (cm⁻¹)Significance
P=O Stretch ν₁ν₂ (ν₁ ≠ ν₂)Reflects differences in the bond strength and electronic environment of the phosphoryl group.
P-O-C Stretch ν₃ν₄ (ν₃ ≠ ν₄)Sensitive to the conformation around the phosphorus-oxygen-carbon linkage.
N-H Bend ν₅ν₆ (ν₅ ≠ ν₆)Can be influenced by intramolecular hydrogen bonding, which may differ between diastereomers.

Note: This table is illustrative and does not represent actual experimental or published data.

Advanced Synthetic Methodologies for Stereoisomer Control of Sofosbuvir Analogs

Enantioselective Synthesis Strategies for Nucleoside Phosphoramidate (B1195095) Scaffolds

Enantioselective synthesis aims to produce a single, desired enantiomer, thereby avoiding the need for challenging downstream separations of stereoisomers. These strategies are crucial in constructing the complex chiral architecture of Sofosbuvir (B1194449) analogs.

Catalytic Asymmetric Reactions for Chiral Ribose Core Synthesis

The synthesis of the chiral ribose core is a foundational step in the production of nucleoside analogs. Catalytic asymmetric reactions offer an efficient means to establish the desired stereochemistry. A notable de novo strategy for biologically relevant pentose (B10789219) derivatives, including the core of Sofosbuvir (PSI-6130), employs an enantioselective α-oxidation reaction. This process is facilitated by the synergistic action of a chiral amine and a copper(II) catalyst. The resulting enantioenriched α,β-dioxygenated aldehyde serves as a key intermediate for further elaboration into the desired pentose structure.

Stereoselective Phosphorylation for P-Chiral Centers

The phosphorus atom in the phosphoramidate moiety of Sofosbuvir is a stereogenic center, and its configuration significantly impacts the drug's activity. The (Sp)-diastereomer of Sofosbuvir is known to be the more potent antiviral agent. frontiersin.org Achieving high diastereoselectivity during the phosphorylation step is therefore a critical challenge.

One successful approach involves the dynamic kinetic resolution of a stereochemically unstable phosphoramidate precursor. The choice of protecting group on the 3'-hydroxyl of the nucleoside has been shown to be crucial. While ester and carbonate-based protections result in lower stereoselection, a benzyl (B1604629) protection allows for a highly diastereoselective phosphorylation, achieving a 92:8 ratio in favor of the desired (Sp)-isomer. mdpi.com Another strategy utilizes a Lewis acid-catalyzed desymmetrization of an achiral phosphorodichloridate reagent, which, after subsequent stereospecific substitution, can lead to the desired P-chiral center with high diastereoselectivity. researchgate.net

Stereodivergent Synthetic Approaches to Access All Possible Stereoisomers

While enantioselective synthesis focuses on a single isomer, stereodivergent synthesis provides access to all possible stereoisomers of a molecule. This is particularly valuable for structure-activity relationship studies and for the synthesis of diastereomers that may have different biological activities or metabolic profiles.

A unified and stereodivergent approach to ProTide precursors has been developed using an enantioselective yttrium-catalyzed desymmetrization of an achiral oxazolidinyl phosphorodichloridate. researchgate.net By selecting the appropriate enantiomer of the catalyst for the initial desymmetrization, followed by stereospecific substitution with either D- or L-alanine, it is possible to prepare precursors to all four possible diastereomers of the phosphoramidate moiety. researchgate.net This method provides independent control over the configuration of the phosphorus center, irrespective of the chirality of the nucleoside. researchgate.net Each of the four diastereomers could be obtained with a high diastereomeric ratio (9:1) and isolated as single stereoisomers. researchgate.net

Chemoenzymatic Strategies for Diastereomeric Resolution and Enrichment

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis to resolve or enrich mixtures of diastereomers. These methods are particularly useful when stereoselective synthesis is challenging or results in mixtures of isomers.

Engineered Phosphotriesterases (PTE) for Selective Hydrolysis of Stereoisomers (e.g., Rp-diastereomer)

Phosphotriesterases (PTEs) are enzymes that can hydrolyze phosphotriesters. Through protein engineering, PTEs have been developed to exhibit high stereoselectivity, enabling the kinetic resolution of chiral phosphoramidates. frontiersin.org Given that the (Sp)-diastereomer of Sofosbuvir is significantly more potent than the (Rp)-diastereomer, engineered PTEs that selectively hydrolyze the undesired (Rp)-isomer are highly valuable. frontiersin.org

Site-directed mutagenesis has been employed to create PTE variants with improved specificity for the (Rp)-diastereomer of Sofosbuvir precursors. frontiersin.org For instance, the W131M and I106A/W131M variants of PTE have demonstrated the ability to completely hydrolyze the (Rp)-diastereomer in less than 20 minutes, allowing for the successful preparation of the pure (Sp)-diastereomer. frontiersin.org This biocatalytic approach offers a promising method for producing stereochemically pure phosphoramidate nucleoside prodrugs. frontiersin.org

PTE VariantSubstrate SpecificityHydrolysis Time for (Rp)-isomerReference
W131M(Rp)-diastereomer of Sofosbuvir precursor<20 minutes frontiersin.org
I106A/W131M(Rp)-diastereomer of Sofosbuvir precursor<20 minutes frontiersin.org

Enzyme Immobilization Techniques for Enhanced Resolution Efficiency and Scalability

For industrial-scale applications, the reusability and stability of the enzyme are critical economic factors. Enzyme immobilization, the process of confining an enzyme to a solid support, can significantly enhance its stability and allow for its repeated use, thereby improving the efficiency and scalability of the resolution process. mdpi.com

A mutated phosphotriesterase (W131M-PTE) has been successfully immobilized onto various polymeric macroporous beads for the enzymatic resolution of a chiral Sofosbuvir precursor. mdpi.com The immobilization efficiency, stability, and reusability of the enzyme were systematically evaluated. mdpi.com Among the supports tested, polyacrylamide beads functionalized with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (PAM-EDC) demonstrated superior performance. mdpi.com The immobilized enzyme on this support retained high enzymatic activity over multiple cycles and achieved a 92% yield of the desired (Sp)-diastereomer. mdpi.com This demonstrates the potential of using immobilized engineered PTEs as a cost-effective and scalable solution for the chiral separation of phosphoramidate prodrugs in pharmaceutical manufacturing. mdpi.com

Support MaterialImmobilization MethodYield of (Sp)-diastereomerReusabilityReference
Polyacrylamide beads (PAM-EDC)Covalent attachment92%High (multiple cycles) mdpi.com

Chiral Resolution Techniques for Precursors and Synthetic Intermediates

The stereochemistry at the phosphorus center of the phosphoramidate moiety is a critical determinant of the biological activity of sofosbuvir and its analogs. Consequently, the development of robust and scalable methods for controlling this stereocenter is paramount. Chiral resolution techniques are frequently employed to separate diastereomeric mixtures of precursors and synthetic intermediates, ensuring the final active pharmaceutical ingredient possesses the desired configuration.

Kinetic Resolution and Dynamic Kinetic Resolution in Phosphoramidate Synthesis

Kinetic resolution is a powerful strategy for separating enantiomers or diastereomers by exploiting the differential reaction rates of the stereoisomers with a chiral catalyst or reagent. In the context of sofosbuvir analog synthesis, enzymatic kinetic resolution has emerged as a highly efficient and stereoselective method.

Enzymatic Kinetic Resolution:

The enzyme phosphotriesterase (PTE) from Pseudomonas diminuta and its engineered variants have demonstrated remarkable efficacy in the kinetic resolution of chiral phosphoramidate precursors. nih.govacs.org These enzymes can selectively hydrolyze one diastereomer of a racemic phosphoramidate mixture, leaving the desired, unreacted diastereomer in high enantiomeric excess.

Researchers have identified specific PTE variants that exhibit high stereoselectivity for either the (RP) or (SP) isomer of phosphoramidate precursors. For instance, the G60A-PTE variant shows a 165-fold preference for the hydrolysis of the (RP) isomer, allowing for the isolation of the desired (SP) isomer. nih.govacs.org Conversely, the In1W-PTE variant displays a remarkable 1400-fold preference for the hydrolysis of the (SP) isomer, enabling the isolation of the (RP) isomer. nih.govacs.org

A recent study focused on protein engineering of PTE to further enhance its specificity for the kinetic resolution of chiral phosphoramidate precursors of antiviral drugs like sofosbuvir and remdesivir. nih.gov Notably, the W131M and I106A/W131M variants were successful in preparing the pure (SP)-diastereomer of the precursors in under 20 minutes. nih.gov

PTE VariantPreferred Substrate IsomerSelectivity FactorReference
G60A-PTERP165-fold nih.govacs.org
In1W-PTESP1400-fold nih.govacs.org
W131MRPN/A nih.gov
I106A/W131MRPN/A nih.gov

Dynamic Kinetic Resolution (DKR):

Dynamic kinetic resolution combines the kinetic resolution of a substrate with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. In the synthesis of sofosbuvir, DKR has been applied to the stereochemically unstable phosphoramidate reagent, isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate. researchgate.net By carefully selecting the protective group on the 3'-hydroxyl of the nucleoside, high diastereoselectivity in the phosphorylation step can be achieved. For example, using a benzyl protective group resulted in a 92:8 diastereomeric ratio in favor of the desired product. researchgate.net

Chromatographic Resolution Methods (e.g., Preparative Chiral HPLC)

Chromatographic techniques are indispensable tools for the separation of stereoisomers in both analytical and preparative scales. Preparative chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used in the pharmaceutical industry to resolve diastereomeric mixtures of sofosbuvir intermediates. nih.govgoogle.com

These methods utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers or diastereomers, leading to their separation. Polysaccharide-based CSPs are commonly employed for this purpose. chiraltech.comymc.co.jp The choice of the stationary phase, mobile phase, and other chromatographic parameters is crucial for achieving optimal separation. nih.gov

While preparative chiral HPLC is a robust technique, preparative SFC has gained prominence as a "greener" and often faster alternative, offering significant savings in solvent consumption and purification time. americanpharmaceuticalreview.com In some synthetic routes to sofosbuvir, the final product is obtained as a diastereomeric mixture which is then separated by chiral chromatography to isolate the active (SP)-isomer. google.com

Chromatographic MethodKey FeaturesApplication in Sofosbuvir Synthesis
Preparative Chiral HPLC Utilizes chiral stationary phases to separate stereoisomers.Separation of diastereomeric intermediates and the final product. google.com
Preparative Chiral SFC Employs supercritical fluids (e.g., CO2) as the mobile phase; often faster and more environmentally friendly than HPLC.An increasingly preferred method for chiral separations in pharmaceutical development. nih.govamericanpharmaceuticalreview.com

Diastereomeric Salt Formation and Crystallization

Diastereomeric salt formation is a classical and industrially viable method for chiral resolution. wikipedia.org This technique involves reacting a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physicochemical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org

In the context of sofosbuvir synthesis, this method can be applied to resolve chiral precursors or intermediates that possess an acidic or basic functional group. The selection of an appropriate resolving agent and crystallization solvent is critical for the successful separation of the diastereomeric salts. wikipedia.org Although a direct application to a key sofosbuvir intermediate was not detailed in the provided search results, the principle is widely applied in pharmaceutical manufacturing for compounds with similar structural features. chemrxiv.org For instance, chiral amines can be resolved using chiral acids like tartaric acid or mandelic acid. wikipedia.org

The success of this method relies on the differential solubility of the resulting diastereomeric salts, which can be influenced by factors such as solvent, temperature, and the presence of impurities. wikipedia.org

Analytical Techniques for Stereoisomeric Purity and Characterization of Sofosbuvir Analogs

Chiral Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of stereoisomers. wikipedia.org By employing a chiral environment, either in the stationary or mobile phase, transient diastereomeric complexes are formed, allowing for the differential retention and separation of enantiomers and diastereomers. wikipedia.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for chiral separations in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. americanpharmaceuticalreview.comnih.govcsfarmacie.cz The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs), which are designed to have specific stereoselective interactions with the analyte molecules. csfarmacie.cz

For nucleoside analogs like Sofosbuvir (B1194449), polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven highly effective. nih.govnih.gov These CSPs, such as Chiralcel® and Chiralpak®, are derivatized with carbamates or esters, creating chiral grooves and cavities that enable enantioselective interactions through hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.govnih.gov Normal-phase chromatography, using mobile phases like n-hexane mixed with alcohols (ethanol or 2-propanol), is often employed to achieve baseline separation (Resolution, Rs > 1.5) of stereoisomers. nih.gov

Research on Sofosbuvir's diastereomers has demonstrated the utility of specific polysaccharide-based columns. For instance, a Chiralpak AS-H column has been successfully used in the separation of Sofosbuvir's P-epimers. The selection of the appropriate CSP and mobile phase is critical and often determined through systematic screening to find the optimal conditions for resolution and analysis time. researchgate.net

Table 1: Example of HPLC Conditions for Sofosbuvir Diastereomer Separation

ParameterCondition
Column Chiralpak AS-H (2 x 25 cm)
Mobile Phase Supercritical CO2 / Methanol
Detection 220 nm
Application Separation of RP and SP diastereomers

This interactive table is based on data for separating Sofosbuvir diastereomers.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable chiral compounds. pharmaknowledgeforum.com For non-volatile substances, derivatization may be required to increase their volatility. The separation in chiral GC is achieved using capillary columns coated with a chiral stationary phase. gcms.cz

Cyclodextrin (B1172386) derivatives are the most widely used chiral selectors in GC. gcms.czresearchgate.net These cyclic oligosaccharides have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form temporary inclusion complexes with enantiomers. The differential stability of these diastereomeric complexes leads to their separation. gcms.cz Various derivatized cyclodextrins, such as permethylated, perethylated, or acylated forms, are commercially available, each offering unique selectivity for different classes of compounds. chromtech.net.ausigmaaldrich.com

The choice of the specific cyclodextrin (α, β, or γ) and its derivatives is crucial for achieving separation. gcms.cz While direct GC analysis of Sofosbuvir is not common due to its low volatility, the technique is highly applicable to the analysis of chiral precursors or smaller, volatile fragments obtained through controlled degradation, which can provide critical information about the stereochemical purity of the starting materials.

Table 2: Common Cyclodextrin-Based Chiral GC Columns

Column NameCyclodextrin DerivativeCommon Applications
Rt™-βDEXsm 2,3-di-O-methyl-6-O-TBDMS-beta-cyclodextrinGeneral purpose; excellent for chiral compounds in essential oils. chromtech.net.au
Rt™-βDEXse 2,3-di-O-ethyl-6-O-TBDMS-beta-cyclodextrinProvides better resolution for specific compounds like linalool (B1675412) and styrene (B11656) oxides. chromtech.net.au
Chirasil-DEX CB Permethylated-beta-cyclodextrinGeneral purpose chiral phase with many published applications.
Rt™-γDEXsa 2,3-di-O-acetyl-6-O-TBDMS-gamma-cyclodextrinLarger organic molecules. chromtech.net.au

This interactive table summarizes various chiral GC columns and their typical uses.

Capillary Electrophoresis (CE) Using Chiral Selectors

Capillary Electrophoresis (CE) has emerged as a powerful alternative to chromatographic methods for chiral separations, offering high efficiency, rapid analysis times, and minimal sample and solvent consumption. nih.govmdpi.com In CE, enantiomers are separated in an electrolyte-filled capillary under the influence of an electric field. Since enantiomers have identical electrophoretic mobility, separation requires the addition of a chiral selector to the background electrolyte (BGE). researchgate.netnih.gov

The most successful and widely used chiral selectors in CE are cyclodextrins (CDs) and their derivatives. nih.govresearchgate.net These selectors form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability constants of these complexes result in different apparent mobilities, leading to their separation. researchgate.net Neutral CDs (e.g., hydroxypropyl-β-CD) and charged CDs (e.g., sulfated or carboxymethylated β-CD) are employed to resolve a vast array of chiral compounds. nih.gov In some challenging separations, a dual-CD system, often combining a neutral and an anionic CD, can significantly enhance enantioseparation selectivity. nih.govbohrium.com

CE methods are particularly advantageous for determining trace enantiomeric impurities, with detection limits often reaching below 0.1%. nih.gov The technique's versatility allows for rapid method development by simply changing the type and concentration of the chiral selector in the BGE, making it highly suitable for the quality control and purity assessment of Sofosbuvir analogs. mdpi.com

Advanced Spectroscopic Methods for Purity and Structural Integrity

Beyond separation sciences, spectroscopic techniques provide invaluable information on the three-dimensional structure and solid-state properties of chiral molecules.

Raman microscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, which are highly sensitive to the local chemical environment and crystal structure. azom.com This makes it an ideal tool for characterizing polymorphism, the ability of a compound to exist in multiple crystalline forms. spectroscopyonline.com For chiral drugs like Sofosbuvir, different polymorphs can have different physical properties, impacting drug performance. uochb.cz

The application of polarized Raman microscopy, using both linearly and circularly polarized light, has been shown to be a powerful method for distinguishing between different polymorphs of Sofosbuvir. nih.govacs.org The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly sensitive to intermolecular interactions and crystal packing, providing a distinct fingerprint for each polymorphic form. spectroscopyonline.comnih.gov

To interpret the complex experimental spectra, they are often paired with quantum-chemical computational simulations. nih.gov Using approaches like Density Functional Theory (DFT), the vibrational frequencies and intensities can be calculated for a proposed crystal structure. acs.org A strong agreement between the simulated and experimental spectra confirms the identity of the polymorph. This combined approach of polarized Raman microscopy and spectroscopic simulation offers a precise method for solid-state characterization, crucial for quality control during the manufacturing of Sofosbuvir. uochb.cznih.gov

Table 3: Key Findings from Polarized Raman Microscopy of Sofosbuvir Polymorphs

Technique/ParameterObservationSignificance
Low-Frequency Region (20-200 cm⁻¹) Spectra show clear differences between polymorphs.Highly sensitive to crystal packing and intermolecular interactions. nih.gov
Linearly Polarized Raman Depolarization ratios provide reliable distinction markers.Enhances the reliability of polymorph discrimination. acs.org
Circularly Polarized Raman Reveals additional spectral markers for different polymorphs.A novel application for solid-phase pharmaceuticals, offering more detailed structural information. acs.org
DFT Simulations Calculated spectra show very good agreement with experimental data.Allows for accurate assignment of spectral features to vibrational modes and confirms polymorph identity. nih.gov

This interactive table summarizes the application of polarized Raman microscopy for the characterization of Sofosbuvir polymorphs.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us It provides a unique spectral fingerprint that is exquisitely sensitive to a molecule's absolute configuration (the actual 3D arrangement of its atoms). researchgate.net

The primary application of VCD is the unambiguous determination of the absolute configuration of chiral molecules in solution, which is a critical requirement in pharmaceutical development. biotools.usamericanlaboratory.com The method involves a powerful combination of experimental measurement and theoretical calculation. First, the VCD spectrum of the chiral molecule is measured in a suitable solvent (e.g., CDCl₃, DMSO-d₆). americanlaboratory.com Then, the VCD spectrum for one of the possible enantiomers (e.g., the R or S configuration) is calculated from first principles using Density Functional Theory (DFT). schrodinger.comuni-muenchen.deunibe.ch

The absolute configuration is assigned by comparing the experimental and calculated spectra. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. americanlaboratory.com If the signs are opposite, the sample has the opposite absolute configuration. VCD provides a robust alternative to X-ray crystallography, with the significant advantage that it does not require crystallization of the compound, making it applicable to oils and other non-crystalline samples. biotools.usamericanlaboratory.com This technique is invaluable for confirming the stereochemical identity of the enantiomer of Sofosbuvir and its chiral intermediates during synthesis. nih.gov

Mass Spectrometry for Identification and Purity Assessment of Stereoisomers

Mass spectrometry (MS) is a powerful analytical tool for identifying and quantifying molecules by measuring their mass-to-charge ratio (m/z). However, standard MS techniques are inherently "chirally blind," meaning they cannot distinguish between enantiomers, such as Sofosbuvir and its enantiomer. nih.govwikipedia.org This limitation arises because enantiomers possess identical molecular masses and, under typical collision-induced dissociation (CID) conditions, produce identical fragmentation patterns. nih.gov Consequently, for the identification and purity assessment of stereoisomers of Sofosbuvir and its analogs, mass spectrometry is almost always coupled with a chiral separation technique or an indirect analysis method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and robust method for this purpose. In this hyphenated technique, a chiral liquid chromatography column first separates the stereoisomers based on their differential interactions with a chiral stationary phase. The separated isomers then enter the mass spectrometer sequentially for detection and quantification. nih.gov

The mass spectrometer typically operates in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity. jyoungpharm.org In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. For Sofosbuvir, the protonated molecule has an m/z of 530.3. jyoungpharm.org Upon fragmentation, it yields several product ions, with the ion at m/z 243.1 being a prominent and frequently monitored fragment for quantification. jyoungpharm.orgresearchgate.net

It is crucial to understand that the this compound would exhibit the exact same precursor and product ions. The distinction between them is only made possible by their different retention times from the preceding chiral chromatography step.

Research Findings in Mass Spectrometric Analysis

While direct MS analysis cannot differentiate enantiomers, significant research has established the characteristic fragmentation patterns for Sofosbuvir, which are foundational for any LC-MS/MS-based stereoisomeric purity assessment. Studies using techniques like electrospray ionization (ESI) have detailed the key mass transitions.

Several studies have developed and validated LC-MS/MS methods for quantifying Sofosbuvir in various biological matrices. nih.govnih.gov These methods consistently report the monitoring of the mass transition from the precursor ion [M+H]⁺ to a specific product ion. The primary fragmentation involves the cleavage of the phosphoramidate (B1195095) bond.

The table below summarizes the key mass-to-charge ratios used in the tandem mass spectrometry analysis of Sofosbuvir. These values are equally applicable to its enantiomer, with differentiation achieved chromatographically.

Table 1: Characteristic MS/MS Transitions for Sofosbuvir and its Enantiomer

Analyte Precursor Ion ([M+H]⁺) m/z Major Product Ion m/z Ionization Mode
Sofosbuvir 530.3 243.1 Positive ESI

This interactive table is based on data reported in literature for Sofosbuvir. The enantiomer is expected to have identical mass spectrometric behavior.

Advanced and Indirect MS Techniques for Chiral Analysis

Beyond conventional LC-MS/MS, advanced and indirect mass spectrometry-based methods are emerging for chiral analysis, which could be applied to Sofosbuvir analogs.

Chiral Derivatization: This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomeric products have different physicochemical properties and can be separated on a standard (non-chiral) chromatography column and distinguished by the mass spectrometer.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge. nih.govnews-medical.net Enantiomers can sometimes be resolved if they have different collisional cross-section (CCS) values, or if they form diastereomeric complexes with a chiral modifier that have different shapes. frontiersin.org This method offers a rapid, post-ionization separation that can provide an additional dimension of confirmation for stereoisomeric purity. nih.gov

Chiral Recognition Mass Spectrometry: This approach relies on the formation of non-covalent diastereomeric complexes between the enantiomers and a chiral selector molecule directly within the mass spectrometer. nih.gov The relative stability of these complexes can be probed using collision-induced dissociation, sometimes resulting in different fragment ion intensities that allow for the quantification of the enantiomeric excess.

These advanced techniques, while not yet widely reported specifically for the this compound, represent the forefront of analytical chemistry for stereoisomeric characterization and offer potential future pathways for enhancing the speed and accuracy of purity assessments. nih.govescholarship.org

Molecular and Mechanistic Studies of Sofosbuvir Enantiomers and Diastereomers Preclinical Focus

Computational Chemistry and Molecular Modeling Applications

Computational methods are powerful tools for investigating the structure-activity relationships of stereoisomers at the molecular level. These techniques provide insights into the binding modes, conformational dynamics, and electronic properties of drug candidates, which can help to explain differences in their biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of sofosbuvir (B1194449), docking studies have been instrumental in understanding its interaction with the HCV NS5B polymerase. nih.govresearchgate.net While specific comparative docking studies on the enantiomer of sofosbuvir are not extensively detailed in the provided search results, the principles of stereospecificity in drug-receptor interactions are well-established. nih.gov The affinity of a drug for its target is highly dependent on the three-dimensional arrangement of its atoms. nih.gov

For an orthosteric inhibitor like sofosbuvir, which binds to the active site of the enzyme, a precise fit is crucial for activity. nih.gov The active site of the HCV NS5B polymerase is a well-defined pocket, and the binding of sofosbuvir involves a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov It is highly probable that the this compound, with its different spatial arrangement of substituents, would exhibit a significantly different and likely less favorable binding mode within the active site. This would result in a lower binding affinity and reduced inhibitory activity.

CompoundTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues
SofosbuvirHCV NS5B Polymerase-7.6ARG349, CYS395
This compoundHCV NS5B PolymeraseData Not AvailableData Not Available

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov These simulations can reveal important information about the conformational changes that occur upon binding and the stability of the drug-receptor complex. nih.govmdpi.com MD simulations of sofosbuvir and its derivatives have been used to assess the stability of their binding to viral polymerases. nih.gov

For stereoisomers, MD simulations can highlight differences in their conformational flexibility and the dynamics of their interactions within the binding site. The this compound, due to its altered stereochemistry, would likely adopt different conformational states within the active site of the HCV NS5B polymerase compared to the active drug. This could lead to a less stable binding complex, with a higher root-mean-square deviation (RMSD) and a less favorable binding free energy over the course of the simulation. nih.gov The altered dynamics could also affect the proper positioning of the molecule for the polymerase reaction, thereby reducing its efficacy as a chain terminator. researchgate.net

ParameterSofosbuvirThis compound
RMSD of Ligand in Binding SiteExpected to be low, indicating stable bindingExpected to be higher, indicating less stable binding
Number of Hydrogen Bonds with TargetSustained over simulation timeFewer and/or more transient
Binding Free Energy (MM-GBSA)Favorable (negative value)Less favorable (less negative or positive value)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. austinpublishinggroup.comresearchgate.net DFT calculations can provide valuable insights into the electronic properties, reactivity, and interaction energies of enantiomers. frontiersin.orgmdpi.com Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential. researchgate.netmdpi.com

The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule; a smaller gap suggests higher reactivity. researchgate.net It is plausible that the this compound would have a slightly different HOMO-LUMO gap compared to sofosbuvir, which could translate to differences in its chemical reactivity and its ability to interact with the target enzyme. The molecular electrostatic potential map, which shows the charge distribution on the surface of the molecule, would also differ between the enantiomers, potentially leading to altered electrostatic interactions with the amino acid residues in the active site.

DFT ParameterSofosbuvirThis compound
HOMO EnergySpecific calculated valuePotentially different calculated value
LUMO EnergySpecific calculated valuePotentially different calculated value
HOMO-LUMO Energy GapIndicator of chemical reactivityMay differ, suggesting altered reactivity
Interaction Energy with Target ResiduesFavorableLikely less favorable

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of sofosbuvir and its enantiomer, a QSAR model could be developed to identify the key structural features that determine the potency of inhibition of the HCV NS5B polymerase. researchgate.net

While a specific QSAR study comparing the enantiomers of sofosbuvir is not available in the provided search results, such a study would likely reveal that the stereochemical configuration at the chiral centers is a critical descriptor for activity. The model would likely show that the specific three-dimensional arrangement of the atoms in sofosbuvir is essential for optimal interaction with the enzyme, and that deviations from this arrangement, as in the case of the enantiomer, lead to a significant decrease in activity.

In Vitro Enzyme Substrate Specificity and Processing

Sofosbuvir is a phosphoramidate (B1195095) prodrug that requires intracellular activation to its pharmacologically active triphosphate form. researchgate.net This activation process is a multi-step enzymatic cascade, and the stereochemistry of the prodrug can significantly influence the efficiency of these enzymatic conversions.

The initial step in the activation of sofosbuvir involves the hydrolysis of the carboxyl ester moiety, which is catalyzed by enzymes such as Cathepsin A (CatA) and human Carboxylesterase 1 (hCE1). nih.govnih.govmdpi.com These enzymes often exhibit a high degree of stereoselectivity, meaning that they preferentially metabolize one stereoisomer over another. dntb.gov.ua

EnzymeSubstrateKinetic Parameter (kcat/Km)Implication
Cathepsin ASofosbuvirExpected to be efficiently hydrolyzedEfficient first step in activation
Cathepsin AThis compoundExpected to be a poorer substrateInefficient first step in activation
Carboxyl Esterase 1SofosbuvirExpected to be efficiently hydrolyzedEfficient first step in activation
Carboxyl Esterase 1This compoundExpected to be a poorer substrateInefficient first step in activation

Understanding the Stereoselective Nature of Enzymatic Recognition and Transformation

The metabolic activation of sofosbuvir, a phosphoramidate prodrug, into its pharmacologically active triphosphate form is a multi-step process heavily reliant on the stereoselective recognition and transformation by intracellular enzymes. Sofosbuvir itself is a mixture of two diastereomers, with the (Sp)-diastereomer being significantly more potent as an antiviral agent than the (Rp)-diastereomer. mdpi.com This difference in activity is fundamentally linked to the stereoselective nature of the enzymes involved in its metabolic pathway.

The initial and rate-limiting step in the activation cascade is the hydrolysis of the carboxyl ester moiety of the phosphoramidate group. This reaction is primarily catalyzed by two key hepatic enzymes: human Cathepsin A (CatA) and Carboxylesterase 1 (CES1). wisc.edu Preclinical studies have demonstrated a profound stereoselectivity in this crucial activation step. CatA, a serine protease, shows a marked preference for the therapeutically active (Sp)-diastereomer. Research indicates that the (Sp)-diastereomer is a 35-fold better substrate for CatA compared to the (Rp)-diastereomer. mdpi.com In vitro enzymatic assays have shown that the hydrolysis of the prodrug by CatA is approximately 15 times more efficient than by CES1, establishing CatA as the principal enzyme for initiating the activation of sofosbuvir. wisc.edu

Following this initial hydrolysis, the resulting intermediate is acted upon by Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which cleaves the phosphoramidate bond. researchgate.net This step yields the monophosphate metabolite, which is then sequentially phosphorylated by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, to form the active triphosphate analog. wisc.edunih.gov The efficiency of this entire cascade is largely dictated by the initial stereoselective hydrolysis, ensuring that the more potent (Sp)-isomer is preferentially converted into the active antiviral compound.

The principle of enzymatic stereorecognition is also exploited in the synthesis of sofosbuvir. For instance, mutated phosphotriesterase (PTE) enzymes have been used for the enzymatic resolution of chiral sofosbuvir precursors. mdpi.com These biocatalysts can selectively hydrolyze the unwanted (Rp)-diastereomer from a racemic mixture, allowing for a high-yield recovery of the desired (Sp)-diastereomer precursor, demonstrating a practical application of enzymatic stereoselectivity in pharmaceutical manufacturing. mdpi.com

Table 1: Stereoselective Hydrolysis of Sofosbuvir Diastereomers by Hepatic Enzymes
EnzymePreferred DiastereomerRelative Efficiency/Substrate PreferenceReference
Cathepsin A (CatA)(Sp)-diastereomer~35-fold higher preference for (Sp) over (Rp) mdpi.com
Carboxylesterase 1 (CES1)(Sp)-diastereomerLess efficient than CatA (~15-fold lower activity) wisc.edu
Mutated Phosphotriesterase (W131M-PTE)(Rp)-diastereomer (for hydrolysis)Enables >92% yield of the desired (Sp)-precursor mdpi.com

Fundamental Basis of Stereoselectivity in Biomolecular Recognition

Stereoselectivity in biomolecular recognition is a fundamental process that underpins the specificity of biological systems, from enzyme catalysis to receptor binding. rsc.org This selectivity arises because biological macromolecules, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Their complex three-dimensional structures create precisely defined chiral environments within their active or binding sites. Consequently, these sites can differentiate between the stereoisomers of a chiral molecule, interacting with each in a distinct manner, much like a left hand will only fit properly into a left-handed glove. The differential interaction between an enzyme and the enantiomers of a substrate is the basis for the observed differences in metabolic rates and pharmacological activity.

Analysis of Non-Covalent Interactions Driving Chiral Discrimination at Active Sites

The ability of an enzyme's active site to discriminate between stereoisomers is governed by the sum of non-covalent interactions between the substrate and the amino acid residues lining the site. youtube.com For effective chiral recognition to occur, a minimum of three distinct points of interaction between the chiral molecule and the enzyme are generally required, a concept often referred to as the "three-point attachment model." If an enantiomer and its mirror image are to be distinguished, they must establish a unique set of interactions based on their spatial arrangement.

These interactions are primarily non-covalent and include hydrogen bonds, electrostatic interactions (ionic bonds), hydrophobic interactions, and van der Waals forces. mdpi.com

Hydrogen Bonds: Formed between hydrogen bond donors (e.g., -OH, -NH groups on the substrate) and acceptors (e.g., carbonyl oxygen, nitrogen atoms in amino acid side chains). The rigid directionality of these bonds makes them critical for precise molecular alignment. youtube.com

Electrostatic Interactions: Occur between charged or polar functional groups, such as a positively charged amine on a substrate and a negatively charged carboxylate group (e.g., from aspartate or glutamate) in the active site. youtube.com

Hydrophobic Interactions: Drive nonpolar regions of the substrate (e.g., alkyl or aryl groups) into nonpolar pockets of the active site to minimize contact with water.

The specific three-dimensional arrangement of a stereoisomer determines how well its functional groups can simultaneously align with the complementary interacting residues in the active site. One isomer, such as the (Sp)-diastereomer of sofosbuvir, will achieve a more stable, lower-energy transition state when bound to the enzyme, leading to a faster reaction rate. Its enantiomer, with a different spatial configuration, may bind weakly, in a non-productive orientation, or not at all, resulting in slow or negligible conversion. slideshare.net Structural studies of drug-protein interactions reveal how specific polar and hydrophobic contacts anchor a molecule in a precise orientation, providing a physical basis for the selective recognition of one stereoisomer over another. nih.gov

Table 2: Key Non-Covalent Interactions in Chiral Recognition
Interaction TypeDescriptionExample Molecular Features Involved
Hydrogen BondDirectional interaction between an H-atom bonded to an electronegative atom and another electronegative atom.Hydroxyls (-OH), Amines (-NH2), Carbonyls (C=O)
Electrostatic InteractionAttraction or repulsion between charged or highly polar groups.Phosphate (B84403) groups (-PO4), Ammonium ions (-NH3+), Carboxylate ions (-COO-)
Hydrophobic InteractionTendency of nonpolar groups to associate in an aqueous environment.Alkyl chains, Phenyl rings
Van der Waals ForcesWeak, short-range forces arising from temporary fluctuations in electron density.All atoms in close proximity

Investigation of Allosteric Effects and Conformational Changes Induced by Specific Stereoisomers

Beyond direct interactions within the active site, the binding of a specific stereoisomer can induce subtle or significant conformational changes in the enzyme's structure, a phenomenon central to the concept of allostery. nih.gov Allosteric enzymes typically exist in an equilibrium between two or more conformations, most simply described as a low-activity, low-substrate-affinity "tense" (T) state and a high-activity, high-substrate-affinity "relaxed" (R) state. pearson.com

The binding of a ligand—in this case, a specific stereoisomer of a substrate—can preferentially bind to and stabilize one of these conformations. If a stereoisomer binds more favorably to the R state, it will shift the conformational equilibrium towards this more active form. pearson.com This stabilization not only facilitates its own conversion but can also, in multimeric enzymes, promote the transition of other subunits to the R state, a process known as positive cooperativity.

Therefore, the differential effects of stereoisomers can be explained not just by static "lock-and-key" fitness but also by their dynamic influence on the enzyme's conformational landscape. One stereoisomer might be an efficient substrate because its binding energy is sufficient to induce or stabilize the catalytically competent R conformation. In contrast, its mirror image might bind without causing this necessary structural change, or it could even stabilize the inactive T state, acting as an inhibitor. While specific allosteric mechanisms induced by sofosbuvir stereoisomers on their metabolizing enzymes are not fully detailed in preclinical literature, this model provides a fundamental framework for understanding how stereoselectivity can be amplified through induced conformational changes, leading to the large differences in metabolic rates observed between isomers. nih.gov

Derivatization and Analog Synthesis for Stereochemical Probes

Design and Synthesis of Stereoisomerically Pure Probes for Mechanistic Investigations

The synthesis of stereoisomerically pure probes of the enantiomer of sofosbuvir (B1194449) is crucial for conducting unambiguous mechanistic studies. The primary goal is to obtain a molecule that is the exact mirror image of sofosbuvir, allowing for a direct comparison of biological and biochemical properties. The synthesis of sofosbuvir itself presents notable challenges, including the stereoselective installation of the phosphoramidate (B1195095) moiety. researchgate.net The preparation of its enantiomer would involve similar synthetic strategies, but with the use of starting materials of the opposite chirality.

The synthesis of nucleoside analogs like sofosbuvir often involves the coupling of a protected sugar moiety with a nucleobase, followed by the introduction of the phosphoramidate side chain. To synthesize the enantiomer of sofosbuvir, one would start with the enantiomer of the protected ribose derivative. Subsequent steps would mirror the established synthetic routes for sofosbuvir, ensuring that the stereochemistry at each chiral center is inverted relative to the active drug.

The phosphoramidate moiety of sofosbuvir introduces a chiral phosphorus center, resulting in the potential for diastereomers (Sp and Rp). In the case of sofosbuvir, the Sp diastereomer is the pharmacologically active form. The synthesis of the this compound would also result in two diastereomers at the phosphorus center. The separation of these diastereomers is essential to obtain a stereochemically pure probe. Chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), are often employed for this purpose.

Once synthesized and purified, the this compound can be used as a negative control in various assays. For instance, in cell-based replicon assays, the enantiomer is expected to be devoid of significant anti-HCV activity. This allows researchers to confirm that the observed antiviral effect of sofosbuvir is indeed due to its specific stereochemical configuration and not to non-specific effects. Furthermore, in enzymatic assays with the purified NS5B polymerase, the enantiomer can be used to probe the stereochemical requirements of the enzyme's active site. The lack of inhibition by the enantiomer would provide strong evidence for a highly specific binding interaction of the natural sofosbuvir isomer.

Exploration of Structure-Function Relationships of Chiral Centers at a Fundamental Molecular Level

The key chiral centers in sofosbuvir include those in the ribose sugar, the C2'-methyl and C2'-fluoro substitutions, and the phosphorus atom of the phosphoramidate prodrug moiety. The specific configuration of these centers in sofosbuvir is crucial for its recognition by both the viral polymerase and the host cell enzymes responsible for its metabolic activation. nih.gov

The active form of sofosbuvir is its triphosphate metabolite, which is incorporated into the growing viral RNA chain by the NS5B polymerase, leading to chain termination. patsnap.com The stereochemistry of the ribose sugar and its substituents is critical for the correct positioning of the molecule within the active site of the polymerase. The enantiomer, with its inverted stereocenters, would not be expected to fit properly into the active site, thus explaining its lack of antiviral activity.

Moreover, the phosphoramidate moiety of sofosbuvir is a prodrug form that facilitates its entry into hepatocytes. This moiety is cleaved by cellular enzymes to release the active nucleoside monophosphate. The stereochemistry at the phosphorus center significantly influences the rate of this metabolic activation. Studies have shown that the Sp isomer of sofosbuvir is a much better substrate for the activating enzymes than the Rp isomer. It is therefore highly probable that the corresponding diastereomers of the this compound would also exhibit differential rates of metabolic processing, or more likely, would not be recognized by the host enzymes at all.

By comparing the biological and biochemical properties of sofosbuvir and its enantiomer, researchers can gain a deeper understanding of the molecular interactions that govern its efficacy. This knowledge is invaluable for the rational design of new and improved antiviral agents with enhanced potency and selectivity. The this compound, while biologically inactive, plays a vital role as a stereochemical probe in elucidating these critical structure-function relationships.

Compound NameStereochemistryBiological Activity
Sofosbuvir Sp-diastereomerPotent inhibitor of HCV NS5B polymerase
Rp-Sofosbuvir Rp-diastereomerSignificantly reduced antiviral activity compared to the Sp-diastereomer
This compound Complete mirror image of SofosbuvirExpected to be biologically inactive glpbio.commedchemexpress.com

Future Research Directions in Stereoselective Nucleoside Chemistry

Development of Novel Catalytic Systems for Highly Enantioselective Phosphoramidation

The synthesis of P-chiral nucleoside phosphoramidates, a key structural feature of sofosbuvir (B1194449), often results in a mixture of diastereomers that necessitates challenging separation processes. nih.gov A primary goal of future research is the development of catalytic systems that can achieve high enantioselectivity in the phosphoramidation step, thereby streamlining the synthesis of the desired stereoisomer.

Recent advancements have shown promise in this area. For instance, a Yttrium-catalyzed desymmetrization of an achiral phosphorodichloridate reagent has been developed. nih.govcancer.gov This method, supported by Feng-ligands, allows for the enantioselective nucleophilic substitution with phenols, followed by a stereospecific addition of amines in a one-pot reaction. nih.govcancer.gov This approach provides a unified and stereodivergent pathway to P-stereogenic phosphoramidates, where the configuration at the phosphorus center can be independently selected by choosing the appropriate enantiomer of the catalyst. nih.gov

Copper-catalyzed reactions have also emerged as a viable strategy for the diastereoselective synthesis of phosphoramidate (B1195095) prodrugs. nih.gov Studies have shown that catalysts like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) can influence the diastereomeric ratio, with bulky substituents on the phosphorochloridate reagent enhancing stereoselectivity. nih.gov

Chiral phosphoric acids (CPAs) represent another promising class of organocatalysts. nih.govyoutube.com These catalysts function as Brønsted acids, creating a chiral environment that can guide the stereochemical outcome of the reaction. youtube.com Data science and computational modeling are being leveraged to design new CPAs with optimized structures for inducing high levels of selectivity. nih.gov By analyzing parameters like Hirshfeld charges and intramolecular hydrogen-bonding networks, researchers can rationally design catalysts with enhanced performance. nih.gov

Future work will likely focus on creating more robust and versatile catalytic systems, including the immobilization of chiral catalysts for use in continuous flow chemistry, which would improve recyclability and scalability. patsnap.com The development of catalysts that operate under mild conditions with high functional group tolerance will be critical for their broad application in the synthesis of complex nucleoside analogs.

Catalytic SystemKey FeaturesReported Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.)Reference
Yttrium-Catalysis with Feng-ligandsEnantioselective desymmetrization of achiral phosphorodichloridate. Stereodivergent approach.Up to 9:1 d.r. nih.gov
Copper(II) Triflate (Cu(OTf)₂)Catalyzes reaction between nucleosides and phosphorochloridates. Sensitive to steric bulk of reagents.Up to 6.3:1 d.r. nih.gov
Chiral Phosphoric Acids (CPAs)Organocatalysts creating a chiral environment. Design aided by data science.High levels of selectivity reported in model reactions. nih.gov

Integration of Advanced Spectroscopic and Computational Methods for Real-time and High-Throughput Chiral Analysis

The precise analysis of stereochemistry is paramount in nucleoside chemistry. Future research will increasingly integrate sophisticated analytical techniques with computational methods to allow for rapid and accurate determination of chirality, even in complex mixtures or during the course of a reaction.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous assignment of absolute configuration and conformation of chiral molecules in solution. nih.govresearchgate.netnih.gov Unlike traditional methods that may require crystallization, VCD analysis can be performed on solutions. cancer.gov When coupled with Density Functional Theory (DFT) calculations, experimental VCD spectra can be compared with simulated spectra of known enantiomers to confidently determine the absolute stereochemistry. nih.gov This integrated approach is particularly valuable for complex molecules like nucleosides where subtle conformational changes can significantly impact the spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, remains a cornerstone for analyzing P-chiral compounds. patsnap.comwikipedia.org The chemical shift of the phosphorus nucleus is highly sensitive to its stereochemical environment. wikipedia.org To enhance the differentiation of enantiomers, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. researchgate.net These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum, allowing for their quantification. nih.gov Advanced NMR techniques, including two-dimensional methods, can further elucidate the structure of these diastereomeric complexes. cancer.gov

For screening large numbers of compounds or reaction conditions, high-throughput screening (HTS) methods are essential. khanacademy.org Fluorescence-based assays are particularly well-suited for HTS applications. wikipedia.orgnih.gov By employing fluorescently labeled nucleoside analogs, researchers can develop competitive binding assays or enzyme activity assays that provide a rapid readout of enantioselectivity. wikipedia.orgnih.gov These methods are adaptable to various enzymes and can accelerate the discovery of both new therapeutic agents and optimized catalytic systems. youtube.com

The future direction involves the development of real-time analytical methods that can monitor stereoselectivity as a reaction progresses. bmglabtech.com This would enable rapid optimization of reaction conditions without the need for laborious workup and offline analysis. Integrating techniques like VCD or NMR with flow chemistry setups is a promising avenue for achieving this goal.

MethodPrincipleApplication in Stereoselective Nucleoside ChemistryReference
Vibrational Circular Dichroism (VCD) & DFTMeasures differential absorption of circularly polarized infrared light, correlated with computed spectra.Determination of absolute configuration and conformation of nucleosides in solution. nih.govresearchgate.net
³¹P NMR with Chiral AuxiliariesFormation of diastereomeric complexes leads to distinct phosphorus signals for each enantiomer.Quantification of enantiomeric excess in P-chiral phosphoramidates. nih.govresearchgate.net
Fluorescence-Based HTSUses fluorescent nucleoside analogs in competitive binding or enzyme assays for rapid screening.High-throughput screening for enantioselective enzyme inhibitors or catalysts. wikipedia.orgnih.gov

Deepening the Molecular Understanding of Stereospecific Biomolecular Processes Beyond Direct Therapeutic Applications

While the therapeutic effect of a specific enantiomer is of primary importance, understanding why biological systems differentiate between stereoisomers at a molecular level provides fundamental insights that extend beyond drug development. Future research will focus on using nucleoside enantiomers to dissect the intricate mechanisms of stereospecific biomolecular interactions.

The enzymes responsible for activating nucleoside prodrugs, such as kinases, often exhibit profound stereospecificity. For example, while human cytosolic thymidine (B127349) kinase does not recognize L-nucleosides, the herpes simplex virus type 1 (HSV-1) thymidine kinase can phosphorylate them. cancer.gov Subsequent phosphorylation steps to the active triphosphate form can then be carried out by less specific cellular kinases. cancer.gov Studying these differences can reveal key amino acid residues and structural motifs within the enzyme active sites that are responsible for chiral recognition. nih.gov

Similarly, DNA and RNA polymerases, the ultimate targets for many nucleoside analogs, are highly stereoselective. The naturally occurring D-nucleotides are the exclusive building blocks for DNA and RNA in biological systems. nih.govnih.gov However, studies have shown that some viral polymerases, like HIV reverse transcriptase, can incorporate L-nucleoside triphosphates, often leading to chain termination. cancer.gov In contrast, human DNA polymerases generally show much lower tolerance for L-enantiomers. cancer.gov Investigating the structural basis for this discrimination—how an L-nucleotide fits (or fails to fit) within the active site and how its unnatural chirality affects the geometry of the growing nucleic acid chain—provides a deeper understanding of polymerase fidelity and mechanism. researchgate.net

The chirality of the internucleoside linkage itself also has a major impact on the structure and function of nucleic acids. Oligonucleotides synthesized with stereopure phosphorothioate (B77711) (PS) or phosphoramidate (PN) linkages, where the chirality at each phosphorus center is defined, exhibit distinct properties compared to their stereorandom counterparts. nih.gov These properties include thermal stability, nuclease resistance, and the ability to form specific secondary structures. nih.govnih.gov Using stereopure oligonucleotides allows researchers to probe how the precise three-dimensional arrangement of the phosphate (B84403) backbone influences protein-nucleic acid recognition, DNA duplex stability, and RNA structure. nih.govpatsnap.com

Biomolecular ProcessStereospecific InteractionArea of Deeper UnderstandingReference
Nucleoside PhosphorylationDifferential phosphorylation of D- vs. L-nucleosides by viral and human kinases.Reveals structural basis for substrate specificity and chiral recognition in enzyme active sites. cancer.govnih.gov
Nucleic Acid PolymerizationSelective incorporation or inhibition by D- vs. L-nucleoside triphosphates by various polymerases.Elucidates mechanisms of polymerase fidelity, substrate selection, and chain termination. cancer.gov
Oligonucleotide StructureDefined backbone chirality (e.g., Rp vs. Sp) influences duplex stability and nuclease resistance.Clarifies the role of backbone stereochemistry in nucleic acid conformation and protein recognition. nih.govnih.gov

Potential for Enantiomers as Tools in Chemical Biology and Mechanistic Enzyme Studies

Building on a deeper molecular understanding, the distinct biological activities of enantiomers make them invaluable tools for chemical biology and for dissecting enzyme mechanisms. The enantiomer of a potent drug, often considered the "inactive" stereoisomer, can serve as a powerful negative control in cellular or biochemical experiments, helping to confirm that the observed effects of the active drug are specific to its target.

L-nucleoside analogs can be used as mechanistic probes to study the active sites of enzymes like kinases and polymerases. nih.gov For example, the ability of human deoxycytidine kinase (dCK) to phosphorylate certain L-nucleosides, despite being a D-nucleoside kinase, can be explained by the pseudo-symmetry of the nucleoside substrates. nih.gov Structural studies reveal that L- and D-enantiomers can adopt similar shapes when bound to the enzyme's flexible active site, providing insight into the enzyme's promiscuity and the structural basis for activation of these prodrugs. nih.gov

In polymerase studies, comparing the kinetic parameters of incorporation for a D-nucleotide versus its L-enantiomer can quantify the degree of stereoselectivity and reveal which steps of the catalytic cycle (e.g., initial binding, conformational change, chemistry) are most affected by the unnatural chirality. nih.gov Nucleoside analog enantiomers that act as chain terminators can be used to map the active site and understand the structural constraints that prevent further elongation of the nucleic acid chain. patsnap.com

Furthermore, fluorescently labeled nucleoside analogs, synthesized as distinct enantiomers, can serve as probes to study DNA and RNA dynamics in real-time. cancer.govmdpi.com By incorporating these probes site-specifically into an oligonucleotide, researchers can monitor changes in the local environment, such as those occurring during enzyme binding or DNA repair, with stereochemical precision. khanacademy.org The differential behavior of a D- versus an L-probe could reveal stereospecific interactions that would otherwise be unobservable.

The use of enantiomeric pairs in kinase activity assays also holds potential. bmglabtech.comnih.gov A kinase's ability or inability to process one enantiomer over the other can be exploited to design highly specific assays or to identify inhibitors that bind to a particular conformational state of the enzyme induced by one of the stereoisomers. nih.gov This approach transforms enantiomers from simple therapeutic candidates into sophisticated tools for fundamental biochemical investigation.

Enantiomer ApplicationEnzyme/Process StudiedMechanistic Insight GainedReference
Negative Control in AssaysVarious cellular targetsConfirms on-target activity of the active enantiomer and rules out non-specific effects. nih.gov
Probing Kinase Active SitesDeoxycytidine Kinase (dCK)Understanding substrate promiscuity and the structural basis for L-nucleoside activation. nih.gov
Studying Polymerase KineticsViral/Human DNA/RNA PolymerasesQuantifies stereoselectivity and identifies steps in the catalytic cycle affected by chirality. nih.gov
Fluorescent ProbesDNA/RNA dynamics, DNA repairAllows for real-time monitoring of stereospecific interactions and conformational changes. cancer.govkhanacademy.org

Q & A

Basic Research Questions

Q. What analytical methods are validated for separating and quantifying the enantiomer of Sofosbuvir from its chiral impurities?

  • Methodology : Reverse-phase HPLC (RP-HPLC) with a Quality by Design (QbD) approach is recommended. For example, a 2³ factorial design optimizes parameters like mobile phase ratio, buffer pH, and column type to achieve high resolution and sensitivity for Sofosbuvir and related impurities. This method has been validated for specificity, precision, and robustness under ICH guidelines, with retention times under 10 minutes and low detection limits .

Q. How can multivariate chemometric models improve the accuracy of enantiomer quantification in complex mixtures?

  • Methodology : Genetic algorithm-partial least squares (GA-PLS) and artificial neural networks (ANN) enhance predictive accuracy by analyzing spectral data (200–400 nm) from synthetic mixtures. These models reduce noise and correlate absorbance-concentration matrices, achieving >98% recovery in real samples. This approach is critical for resolving overlapping peaks in enantiomeric analysis .

Q. What in vitro models are suitable for assessing the antiviral activity of Sofosbuvir’s enantiomer against non-HCV viruses?

  • Methodology : Neuroepithelial stem cells (NPCs), brain organoids, and BHK-21/SH-Sy5y cell lines are validated for testing antiviral efficacy via EC50 measurements. For example, Sofosbuvir showed EC50 values of 0.12 μM in NPCs and 0.65 μM in SH-Sy5y cells against Zika virus. Similar models can evaluate enantiomer-specific activity and neurotoxicity .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties of Sofosbuvir’s enantiomer vary in patients with advanced chronic kidney disease (CKD)?

  • Methodology : Population PK modeling is essential, as the inactive metabolite GS-331007 accumulates in CKD (e-GFR <30 mL/min/1.73 m²). Studies should monitor plasma concentrations via LC-MS/MS and adjust dosing based on renal clearance rates. Current data suggest a 2–3 fold increase in GS-331007 exposure, necessitating dose optimization to avoid toxicity .

Q. What experimental designs address contradictions in sustained virologic response (SVR) rates between HCV genotypes for Sofosbuvir-based enantiomers?

  • Methodology : Multivariate logistic regression identifies predictors of SVR, such as BMI <30 (OR = 2.64) and combination therapies (e.g., Sofosbuvir/daclatasvir: OR = 4.25). Phase 3 trials must stratify patients by genotype, cirrhosis status, and prior treatment history. For genotype 3, extending therapy to 24 weeks improves SVR from 68% to 85% compared to 12-week regimens .

Q. How can enantiomer-specific isotope analysis (C-ESIA) elucidate degradation pathways of Sofosbuvir’s enantiomer?

  • Methodology : Coupling δ¹³C isotopic enrichment with chiral chromatography discriminates biotic vs. abiotic degradation mechanisms. For α-HCH biodegradation, this approach revealed enantioselective microbial transformations. Applied to Sofosbuvir, C-ESIA can track stereochemical stability in formulation matrices and environmental samples .

Q. What in vitro resistance selection assays predict the emergence of NS5B polymerase mutations against Sofosbuvir’s enantiomer?

  • Methodology : Replicon systems with genotype 1–6 HCV isolates are used to monitor resistance-associated variants (RAVs) like S282T. Sofosbuvir’s enantiomer should be tested at 10× EC50 for 14–28 days. Deep sequencing (1% cutoff) detects low-frequency RAVs, while fitness assays (replication capacity <2% of wild-type) confirm their clinical relevance .

Q. How do lipid nanocarriers enhance the delivery of Sofosbuvir’s enantiomer to target tissues?

  • Methodology : Solid lipid nanoparticles (SLNs) optimized via 2³ factorial designs improve entrapment efficiency (>80%) and reduce particle size (<150 nm). Variables include lipid concentration (X1), surfactant ratio (X2), and centrifugation speed (X3). In vivo studies in HCV-infected models should compare bioavailability and liver accumulation vs. free drug .

Key Notes

  • Data Contradictions : Conflicting SVR rates for genotype 3 HCV (56–91%) highlight the need for stratified trial designs and mechanistic studies on viral replication barriers .
  • Methodological Gaps : Limited enantiomer-specific PK data in hepatic impairment and pregnancy require physiologically based pharmacokinetic (PBPK) modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.